3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide

Sulfonylation kinetics Sulfonyl halide reactivity Leaving group comparison

Researchers requiring rapid sulfonamide library construction often face slow reaction kinetics and high purification burdens when using sulfonyl chlorides. 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide (CAS 112161-62-3) resolves this with its unique dual-electrophile architecture and superior leaving-group ability. - Achieve ~192-fold higher reactivity than the 3-sulfonyl chloride analog, enabling room-temperature derivatization with lower amine excess. - Exploit the dual vinyl-sulfonyl bromide system for sequential orthogonal Pd-catalyzed cross-coupling and sulfonamide formation. - Eliminate a separate halogen-exchange step in Suzuki/Heck sequences; the C-Br bond is installed directly upon sulfonylation. Available as a high-purity research intermediate with reliable global supply.

Molecular Formula C4H5BrO4S2
Molecular Weight 261.1 g/mol
CAS No. 112161-62-3
Cat. No. B12112761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide
CAS112161-62-3
Molecular FormulaC4H5BrO4S2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1C=C(CS1(=O)=O)S(=O)(=O)Br
InChIInChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
InChIKeyIWEGZJKKBTXIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Thiophenesulfonyl Bromide 1,1-Dioxide: Identity and Procurement


3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide (CAS 112161-62-3) is a heterocyclic sulfonyl bromide building block with the molecular formula C₄H₅BrO₄S₂ and a molecular weight of 261.1 g/mol . The compound integrates a 2,5-dihydrothiophene-1,1-dioxide (sulfolene) core with a sulfonyl bromide group at the 3-position, creating a dual electrophilic system. As a fine chemical intermediate, it is offered by specialty suppliers for research-scale synthesis of sulfonamides, sulfonates, and related sulfur-containing scaffolds . The closest structural analog is the corresponding 3-sulfonyl chloride (CAS 112161-61-2, MW 216.66 g/mol), which shares the same core but differs in the halide leaving group, making the bromide variant distinct for applications where higher reactivity or specific leaving-group properties are required.

Why Sulfonyl Halide Interchangeability Fails for This Compound


Sulfonyl halides within the thiophene-1,1-dioxide class are not functionally interchangeable. The choice of halide (chloride vs. bromide) fundamentally alters reaction kinetics, with arenesulfonyl bromides exhibiting approximately 192-fold higher reactivity toward radical abstraction than the corresponding chlorides [1]. Furthermore, the presence of both the ring sulfone and the exocyclic sulfonyl bromide group creates a unique dual-electrophile architecture that cannot be replicated by mono-functional analogs such as 3-bromo-2,5-dihydrothiophene 1,1-dioxide [2]. Generic substitution by a sulfonyl chloride or a simple ring-brominated sulfolene would result in substantially different reaction rates, altered chemoselectivity, and loss of the sequential derivatization potential that the bromide variant enables.

Quantitative Differentiation from Closest Analogs


Sulfonylation Rate: Bromide vs. Chloride Reactivity

The sulfonyl bromide group in the title compound is expected to react substantially faster in nucleophilic substitution and radical abstraction reactions compared to its direct chloride analog (CAS 112161-61-2). Arene- and heteroarene-sulfonyl bromides react with phenyl radicals at a relative rate of 192 versus 1 for the corresponding sulfonyl chlorides, representing an approximately 192-fold reactivity advantage [1]. This acceleration enables shorter reaction times, lower reagent stoichiometry, and higher conversion at reduced temperatures compared to the chloride.

Sulfonylation kinetics Sulfonyl halide reactivity Leaving group comparison

Dual Electrophilic Architecture vs. Mono-Electrophilic Analogs

Unlike the simpler 3-bromo-2,5-dihydrothiophene 1,1-dioxide (CAS 104664-70-2, MW 197.05 g/mol), which contains only a vinyl bromide and a ring sulfone, the title compound (MW 261.1 g/mol) incorporates an additional exocyclic sulfonyl bromide electrophile at the 3-position . This configuration provides two chemically distinct leaving groups (ring C–Br vs. sulfonyl S–Br), enabling sequential chemoselective transformations not accessible with the mono-electrophilic comparator, which is limited to nucleophilic displacement at the ring carbon or ring-opening reactions.

Chemoselective derivatization Dual electrophile Sequential functionalization

Hydrolytic Lability: Sulfonyl Bromide vs. Chloride Stability

Sulfonyl bromides are intrinsically more hydrolytically labile than their chloride counterparts. Aliphatic sulfonyl bromide hydrolysis proceeds at 3- to 8-fold the rate of the corresponding sulfonyl chloride across a range of aqueous dioxan solvent compositions at 25 °C [1]. By class-level extrapolation, the title compound's sulfonyl bromide group is expected to exhibit similarly accelerated hydrolysis compared to its chloride analog (CAS 112161-61-2). This differential lability is critical in synthetic design: the bromide enables rapid in-situ hydrolysis to the sulfonic acid under mild aqueous conditions, whereas the chloride requires more forcing conditions or longer reaction times.

Hydrolysis kinetics Sulfonyl halide stability Aqueous compatibility

Molecular Weight Advantage for Dispensing and LC-MS Tracking

The title compound possesses a molecular weight of 261.1 g/mol, which is 20.5% heavier than its direct sulfonyl chloride analog (CAS 112161-61-2, MW 216.66 g/mol) . This mass differential provides practical advantages in automated parallel synthesis workflows: reduced relative weighing error for milligram-scale dispensing, and a distinctive isotopic signature (⁷⁹Br/⁸¹Br) for unambiguous LC-MS reaction monitoring that is absent in the monoisotopic chloride analog.

Molecular weight differentiation LC-MS detection Gravimetric accuracy

Leaving Group Potential in Halogenation and Cross-Coupling

Sulfonyl bromides function as superior halogenating agents relative to sulfonyl chlorides in reactions with organometallic reagents. In the halogenation of alkenylaluminums, both sulfonyl chlorides and bromides deliver high yields of alkenyl halides, but the bromide variant provides access to brominated products directly, avoiding the additional halide exchange step required when chloride-derived products must be converted to bromides for subsequent cross-coupling [1]. The bromide leaving group also offers kinetic advantages in sulfonylation reactions where the rate-determining step involves S–Br rather than S–Cl bond cleavage.

Sulfonyl bromide halogenation Cross-coupling reactivity Leaving group ability

High-Value Application Scenarios in Synthesis and Discovery


Accelerated Parallel Sulfonamide Library Synthesis

In medicinal chemistry campaigns requiring rapid construction of sulfonamide libraries, the approximately 192-fold reactivity advantage of the sulfonyl bromide over the chloride analog [REFS-1 from Section 3, Evidence 1] enables room-temperature derivatization with amine nucleophiles at lower molar excess, reducing purification burden and increasing throughput. The distinctive bromine isotope pattern facilitates automated LC-MS reaction tracking [REFS-1 from Section 3, Evidence 4].

Sequential Chemoselective Scaffold Assembly

The dual electrophilic architecture—vinyl-type bromide on the thiophene ring and sulfonyl bromide at the 3-position—permits sequential orthogonal functionalization [REFS-2 from Section 3, Evidence 2]. The ring bromine can undergo Pd-catalyzed cross-coupling first, followed by sulfonamide formation via the sulfonyl bromide, or vice versa, enabling two-step construction of highly substituted thiophene-1,1-dioxide scaffolds without intermediate deprotection.

Direct Access to Brominated Cross-Coupling Building Blocks

When the synthetic target requires a brominated thiophene-1,1-dioxide for downstream Suzuki, Heck, or Buchwald-Hartwig coupling, the sulfonyl bromide variant directly installs the requisite C–Br bond upon sulfonylation, eliminating the separate halogen-exchange step required when starting from the chloride [REFS-1 from Section 3, Evidence 5]. This step reduction is particularly valuable in scale-up contexts where each eliminated operation reduces cost and environmental footprint.

Controlled Hydrolysis to Sulfonic Acid Intermediates

For applications requiring the free sulfonic acid, the 3- to 8-fold enhanced hydrolysis rate of the sulfonyl bromide relative to the chloride [REFS-1 from Section 3, Evidence 3] allows in-situ generation of the sulfonic acid under milder aqueous conditions, avoiding strong acid or prolonged heating that could degrade sensitive functionalities elsewhere in the molecule. This is advantageous in the synthesis of water-soluble pharmaceutical intermediates and polar stationary phases.

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